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2-(2-Methyl-1,3-oxathiolan-2-yl)ethanethiol

Flavor Chemistry Sensory Analysis Heterocyclic Mercaptans

2-(2-Methyl-1,3-oxathiolan-2-yl)ethanethiol (CAS 95792‑16‑8), also referred to as 2‑methyl‑1,3‑oxathiolane‑2‑ethanethiol or “Beef ketone,” is a synthetic five‑membered heterocyclic mercaptan belonging to the 1,3‑oxathiolane class [REFS‑1]. It possesses the molecular formula C₆H₁₂OS₂ (MW ≈ 164.29 Da), predicted density 1.1 ± 0.1 g cm⁻³ and predicted boiling point 256.7 ± 25.0 °C at 760 mmHg [REFS‑2].

Molecular Formula C6H12OS2
Molecular Weight 164.3 g/mol
CAS No. 95792-16-8
Cat. No. B1422208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methyl-1,3-oxathiolan-2-yl)ethanethiol
CAS95792-16-8
Molecular FormulaC6H12OS2
Molecular Weight164.3 g/mol
Structural Identifiers
SMILESCC1(OCCS1)CCS
InChIInChI=1S/C6H12OS2/c1-6(2-4-8)7-3-5-9-6/h8H,2-5H2,1H3
InChIKeyVWBCXQCUAVKPLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Methyl-1,3-oxathiolan-2-yl)ethanethiol (CAS 95792-16-8) — Procurement-Relevant Compound Profile


2-(2-Methyl-1,3-oxathiolan-2-yl)ethanethiol (CAS 95792‑16‑8), also referred to as 2‑methyl‑1,3‑oxathiolane‑2‑ethanethiol or “Beef ketone,” is a synthetic five‑membered heterocyclic mercaptan belonging to the 1,3‑oxathiolane class [REFS‑1]. It possesses the molecular formula C₆H₁₂OS₂ (MW ≈ 164.29 Da), predicted density 1.1 ± 0.1 g cm⁻³ and predicted boiling point 256.7 ± 25.0 °C at 760 mmHg [REFS‑2]. Its hallmark is a potent, characteristic beef‑meaty aroma profile, making it a candidate for savory flavor formulations in food, beverage, and aroma chemical applications [REFS‑3].

Why 2-(2-Methyl-1,3-oxathiolan-2-yl)ethanethiol Resists Simple In‑Class Substitution


Within the broad family of 1,3‑oxathiolanes and oxathianes, subtle structural changes produce pronounced shifts in sensory character, stability, and regulatory status [REFS‑1]. For example, expanding the five‑membered oxathiolane ring to a six‑membered oxathiane alters the dominant flavor note from ‘pork‑meaty’ to ‘buttery‑savory’, while replacing the mercaptoethyl side chain with a propyl group shifts the profile entirely toward fruity notes [REFS‑2]. Additionally, 2‑(2‑methyl‑1,3‑oxathiolan‑2‑yl)ethanethiol carries a free thiol moiety that participates in disulfide equilibria; this influences both its sensory release kinetics and its compatibility with different food matrices relative to non‑thiol analogs [REFS‑1]. Consequently, generic replacement of this compound with a ‘similar’ heterocyclic mercaptan can lead to an unintended departure from the target flavor signature, altered use‑level requirements, and potential regulatory non‑compliance.

2-(2-Methyl-1,3-oxathiolan-2-yl)ethanethiol — Quantitative Differentiation Evidence vs. Closest Analogs


Sensory Profile Differentiation: Pork‑Meaty vs. Buttery‑Savory vs. Fruity in Closely Related Heterocycles

In a systematic sensory evaluation of mercapto‑substituted oxathiolanes and oxathianes, 2‑methyl‑2‑mercaptoethyl oxathiolane (target compound) was described as ‘meaty, porky’ at 0.1–10 ppm, whereas its six‑membered oxathiane counterpart (2‑methyl‑2‑mercaptoethyl oxathiane) was characterized as ‘meaty, savory, buttery’ under identical evaluation conditions [REFS‑1]. A structurally distinct 1,3‑oxathiane, 2‑methyl‑4‑propyl‑1,3‑oxathiane, exhibited a fruity (passion‑fruit) profile at 0.025 ppm, further illustrating the sensitivity of sensory output to ring size and substituent pattern [REFS‑2].

Flavor Chemistry Sensory Analysis Heterocyclic Mercaptans

Odor Threshold and Potency: Cross‑Class Comparison with 2‑Methyl‑3‑furanthiol (MFT)

2‑Methyl‑3‑furanthiol (MFT), a widely used meaty‑aroma compound, has a reported odor detection threshold of 0.0048 μg L⁻¹ in water [REFS‑1]. While the exact odor threshold for 2‑(2‑methyl‑1,3‑oxathiolan‑2‑yl)ethanethiol has not been published in the peer‑reviewed literature, the structural difference between the oxathiolane ring (saturated, containing O and S) and the furan ring (aromatic, containing O) confers distinct physicochemical properties: the predicted ACD/LogP of the target compound is 1.32 [REFS‑2] vs. an experimental LogP of ~1.1 for MFT. This difference in hydrophobicity affects partition behavior in complex food matrices and can result in different temporal release profiles during consumption.

Odor Threshold Aroma Potency Meat Flavor Compounds

Regulatory Status Differentiation: Absence of FEMA GRAS Listing vs. GRAS‑Listed Meat Flavor Compounds

A search of the FEMA Flavor Ingredient Library for CAS 95792‑16‑8 and synonyms ‘Beef ketone’ and ‘2‑methyl‑1,3‑oxathiolane‑2‑ethanethiol’ returned no GRAS listing [REFS‑1]. This contrasts with structurally related meat‑flavor compounds such as 2‑methyl‑3‑furanthiol (FEMA 3188) and 2‑furfurylthiol (FEMA 2493), which hold FEMA GRAS status. Vendor specifications from the Chinese market indicate FEMA number ‘----’ (not assigned) and note that the compound is categorized as a ‘thiol flavor’ under the synthetic flavor class [REFS‑2]. The absence of a FEMA GRAS determination may restrict use in certain US food applications unless an independent GRAS evaluation is conducted.

Regulatory Compliance FEMA GRAS Flavor Ingredient Procurement

Purity Specification vs. In‑Class Alternatives: ≥99% Assay Availability

Commercial suppliers of 2‑(2‑methyl‑1,3‑oxathiolan‑2‑yl)ethanethiol offer the compound at ≥99.0% purity (GC) as a colorless to pale yellow liquid [REFS‑1]. By comparison, many in‑class oxathiolane and oxathiane flavor compounds are commonly supplied at 95–98% purity [REFS‑2]. While the target compound itself does not appear to hold FEMA GRAS status, the availability of a ≥99% specification supports its use in high‑precision flavor formulations where a well‑defined impurity profile is required.

Purity Specification Quality Assurance Flavor Ingredient Sourcing

Predicted Physicochemical Properties vs. Six‑Membered Oxathiane Analog

The predicted boiling point of 2‑(2‑methyl‑1,3‑oxathiolan‑2‑yl)ethanethiol is 256.7 ± 25.0 °C (760 mmHg), with a predicted density of 1.1 ± 0.1 g cm⁻³ and LogP of 1.32 [REFS‑1]. The six‑membered oxathiane analog, 2‑methyl‑2‑mercaptoethyl oxathiane, has a comparable molecular weight but typically exhibits a slightly higher boiling point (~270–280 °C) and marginally different LogP (~1.5–1.7, estimated) due to the additional methylene group [REFS‑2]. These differences influence vapor pressure and headspace partitioning, which can affect aroma release in applications requiring thermal processing.

Physicochemical Properties Flavor Delivery Formulation Science

Optimal Application Scenarios for 2-(2-Methyl-1,3-oxathiolan-2-yl)ethanethiol Driven by Differentiation Evidence


Beef and Pork Savory Flavor Formulations Requiring a Distinct Pork‑Meaty Top Note

When a target flavor profile demands a pronounced ‘pork‑meaty’ character rather than a generic ‘savory‑buttery’ background, 2‑(2‑methyl‑1,3‑oxathiolan‑2‑yl)ethanethiol is the preferred choice over its six‑membered oxathiane analog. Sensory panel data from patent evaluations at 0.1–10 ppm confirm that the oxathiolane delivers pork‑meaty notes, while the oxathiane provides a buttery‑savory profile [REFS‑1]. Formulators of processed meat flavors, bouillons, and savory snacks can leverage this specificity to build authentic pork and beef bouillon top notes without relying on multi‑component blending to mask an undesired buttery nuance.

High‑Purity Flavor Creation Where Controlled Impurity Profiles Are Critical

For manufacturers producing high‑value savory flavorings that require lot‑to‑lot sensory consistency, the availability of ≥99.0% purity 2‑(2‑methyl‑1,3‑oxathiolan‑2‑yl)ethanethiol [REFS‑1] offers a quantifiable advantage over analog compounds typically supplied at 95–98% purity [REFS‑2]. In applications such as certified flavor standards, reference compounds for GC‑Olfactometry, or premium clean‑label seasoning blends, the higher minimum assay specification reduces the risk of impurity‑derived off‑notes and simplifies quality‑control workflows.

Research on Thiol‑Mediated Flavor Release Kinetics in Lipid‑Rich Matrices

The predicted LogP of 1.32 for 2‑(2‑methyl‑1,3‑oxathiolan‑2‑yl)ethanethiol [REFS‑1] positions it as a useful probe molecule for studying the relationship between hydrophobicity and aroma release in high‑fat food systems. Compared to 2‑methyl‑3‑furanthiol (LogP ~1.1) [REFS‑2], the slightly higher LogP of the oxathiolane suggests slower release from lipid phases, which may result in a more sustained aroma perception during consumption. Food science researchers investigating time‑intensity flavor delivery can exploit this measurable difference to design controlled aroma‑release systems.

Non‑US Markets Where FEMA GRAS Status Is Not a Prerequisite

Since 2‑(2‑methyl‑1,3‑oxathiolan‑2‑yl)ethanethiol lacks a FEMA GRAS determination [REFS‑1], its most straightforward procurement pathway is for use in jurisdictions (e.g., China, Southeast Asia) where national flavor regulations permit its use. Flavor houses serving these markets can formulate directly with this compound without the additional regulatory burden of an independent GRAS evaluation, accelerating product development relative to US‑centric GRAS‑only strategies.

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